![molecular formula C23H15BrN2O3 B2697113 1-(3-Bromophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634567-96-7](/img/structure/B2697113.png)
1-(3-Bromophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
The compound “1-(3-Bromophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule that contains several functional groups and rings, including a bromophenyl group, a methyl group, a pyridinyl group, and a dihydrochromeno[2,3-c]pyrrole-3,9-dione group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrrole and chromeno rings, in particular, would contribute to a significant degree of conjugation and potentially interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the bromophenyl group could undergo further substitution reactions, while the carbonyl groups in the chromeno ring could be involved in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling and melting points. The presence of the pyridine and pyrrole rings could influence its solubility and reactivity .Scientific Research Applications
Inhibitors of Glycolic Acid Oxidase
Compounds with pyrrole dione derivatives, similar to the queried chemical, have been studied for their potential as inhibitors of glycolic acid oxidase. This enzyme plays a role in the metabolic pathway of glyoxylate, a precursor to oxalate, which is a major component of kidney stones. Inhibition of glycolic acid oxidase represents a therapeutic strategy for conditions like Primary Hyperoxaluria Type 1. For example, 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have been prepared and studied for their inhibitory effects on glycolic acid oxidase, demonstrating the therapeutic potential of such compounds in reducing urinary oxalate levels (Rooney et al., 1983).
Photoluminescent Materials
Pyrrole and dione-containing polymers have been synthesized and explored for their photoluminescent properties, which are of interest for electronic applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells. For instance, conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units have been shown to exhibit strong photoluminescence, suggesting their suitability for electronic applications due to good solubility and processability into thin films (Beyerlein & Tieke, 2000).
Corrosion Inhibition
Derivatives of pyrrole-2,5-dione have been evaluated as corrosion inhibitors for metals in acidic environments, a critical area of research for protecting industrial infrastructure. For example, 1H-pyrrole-2,5-dione derivatives have demonstrated effective corrosion inhibition for carbon steel in hydrochloric acid medium, highlighting the broad applicability of these compounds in materials science (Zarrouk et al., 2015).
Chemical Sensing
Compounds structurally related to the queried molecule have been utilized in the design of chemosensors for metal ions. These sensors can exhibit colorimetric or fluorometric changes upon binding specific ions, making them useful for environmental monitoring and diagnostic applications. For example, naphthoquinone-based compounds have been developed for the selective detection of transition metal ions, demonstrating the utility of pyrrole-dione structures in sensing technologies (Gosavi-Mirkute et al., 2017).
Future Directions
properties
IUPAC Name |
1-(3-bromophenyl)-7-methyl-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN2O3/c1-13-8-9-17-16(11-13)21(27)19-20(14-5-4-6-15(24)12-14)26(23(28)22(19)29-17)18-7-2-3-10-25-18/h2-12,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBQJRZVIIVBIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=CC=CC=N4)C5=CC(=CC=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
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